REACTION_CXSMILES
|
[N+](=[CH2:3])=[N-].[Cl-:4].[CH2:5]([O:7][C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=O)C>>[CH3:5][O:7][C:8](=[O:14])[CH2:9][CH2:10][C:11]([CH2:3][Cl:4])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
succinic acid mono ethyl ester mono chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(CCC(=O)O)=O
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a high yield
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(=O)CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |